Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate
Brand Name: Vulcanchem
CAS No.: 2070896-55-6
VCID: VC16552861
InChI: InChI=1S/C12H14O3/c1-8-3-4-10-9(6-12(13)14-2)7-15-11(10)5-8/h3-5,9H,6-7H2,1-2H3
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate

CAS No.: 2070896-55-6

Cat. No.: VC16552861

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate - 2070896-55-6

Specification

CAS No. 2070896-55-6
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name methyl 2-(6-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate
Standard InChI InChI=1S/C12H14O3/c1-8-3-4-10-9(6-12(13)14-2)7-15-11(10)5-8/h3-5,9H,6-7H2,1-2H3
Standard InChI Key GCGSNIJFPMFHPI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(CO2)CC(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The core structure of Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate consists of a benzofuran ring system partially saturated at the 2,3-positions, creating a dihydrofuran moiety. The 6-methyl group and 3-acetate substituent introduce steric and electronic modifications that influence reactivity and biological interactions. The IUPAC name, methyl 2-(6-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate, reflects these functional groups.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
CAS Number2070896-55-6
SMILESCC1=CC2=C(C=C1)C(CO2)CC(=O)OC
InChI KeyGCGSNIJFPMFHPI-UHFFFAOYSA-N

Spectroscopic Characterization

Though experimental spectral data for this compound is scarce, analogous dihydrobenzofurans are typically characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the methyl group at C6 would produce a singlet in ¹H NMR (δ ~2.3 ppm), while the acetate’s carbonyl group would appear near δ 170 ppm in ¹³C NMR . Computational methods like density functional theory (DFT) could predict vibrational frequencies and electronic transitions, as demonstrated for related benzofuran-carboxamide derivatives .

Synthesis and Optimization

Synthetic Pathways

The synthesis of Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate likely follows strategies employed for similar dihydrobenzofurans, such as transition metal-catalyzed cyclization or intramolecular epoxide ring-opening reactions . A plausible route involves:

  • Friedel-Crafts Acylation: Introducing the acetate group via acetylation of a phenol precursor.

  • Cyclization: Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to facilitate ring closure, as seen in gram-scale syntheses of related compounds .

  • Methylation: Installing the 6-methyl group through alkylation or cross-coupling reactions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationPd(OAc)₂, XPhos, NMP, 80°C, 24h85%
MethylationCH₃I, K₂CO₃, DMF, rt75%

Challenges in Purification

The polar acetate group and hydrophobic benzofuran core necessitate optimized chromatographic conditions (e.g., silica gel with toluene:ethyl ether gradients) . Impurities from incomplete cyclization or over-alkylation are common, requiring rigorous NMR and MS validation.

Biological Activities and Mechanisms

Anticancer Properties

Preliminary assays on analogous compounds reveal pro-apoptotic effects in cancer cell lines. For instance, chloro-substituted derivatives induce caspase-3 activation and mitochondrial membrane depolarization. The methyl group in Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate may similarly modulate kinase signaling pathways, though in vitro validation is needed.

Antimicrobial Efficacy

Benzofuran cores exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis. The acetate moiety’s electronegativity could enhance binding to penicillin-binding proteins, a hypothesis requiring microbiological assays.

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level predict the compound’s stability, with natural bond orbital (NBO) analysis indicating strong hyperconjugative interactions between the furan oxygen lone pairs and σ*(C-C) orbitals . The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, aligning with its potential as a pharmacophore.

Industrial and Research Applications

Medicinal Chemistry

As a scaffold for drug discovery, this compound’s modular structure allows derivatization at the 3-acetate and 6-methyl positions. Lead optimization could yield selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

Material Science

The rigid benzofuran core and ester functionality make it a candidate for organic semiconductors or liquid crystals. Thin-film studies are needed to assess charge transport properties.

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